
tert-Butyl 4-(bromomethyl)picolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-(bromomethyl)picolinate: is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of picolinic acid, where the 4-position on the pyridine ring is substituted with a bromomethyl group and the carboxyl group is esterified with a tert-butyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(bromomethyl)picolinate typically involves the bromination of a picolinic acid derivative. One common method includes the reaction of 4-methylpicolinic acid with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromomethyl group. The resulting 4-(bromomethyl)picolinic acid is then esterified with tert-butyl alcohol under acidic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions: tert-Butyl 4-(bromomethyl)picolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or an aldehyde under appropriate conditions.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include methyl-substituted picolinates.
科学研究应用
Chemistry: tert-Butyl 4-(bromomethyl)picolinate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive compounds. It can be used to synthesize molecules that interact with biological targets, such as enzymes or receptors, for therapeutic purposes.
Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable for creating functionalized compounds with specific properties.
作用机制
The mechanism of action of tert-Butyl 4-(bromomethyl)picolinate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The pyridine ring can stabilize intermediates through resonance, facilitating these reactions. The ester group can also participate in reactions, such as hydrolysis, to release picolinic acid derivatives.
相似化合物的比较
- tert-Butyl 6-(bromomethyl)picolinate
- tert-Butyl 2-(bromomethyl)picolinate
- tert-Butyl 3-(bromomethyl)picolinate
Comparison: tert-Butyl 4-(bromomethyl)picolinate is unique due to the position of the bromomethyl group on the pyridine ring. This positional isomerism can lead to differences in reactivity and the types of products formed in chemical reactions. For example, the 4-position may offer different steric and electronic environments compared to the 2-, 3-, or 6-positions, affecting the compound’s behavior in synthesis and applications .
属性
分子式 |
C11H14BrNO2 |
|---|---|
分子量 |
272.14 g/mol |
IUPAC 名称 |
tert-butyl 4-(bromomethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)9-6-8(7-12)4-5-13-9/h4-6H,7H2,1-3H3 |
InChI 键 |
BWMMLZMTWOICLZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



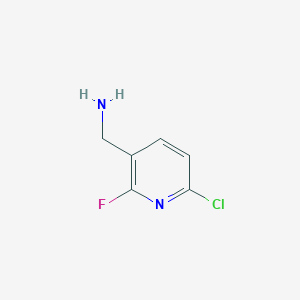
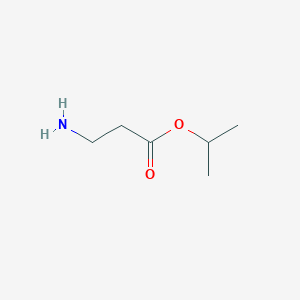
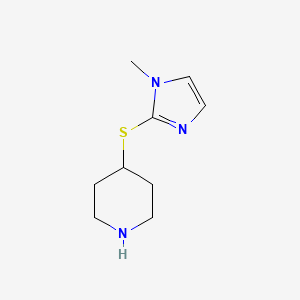
![Methyl 2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B13655668.png)
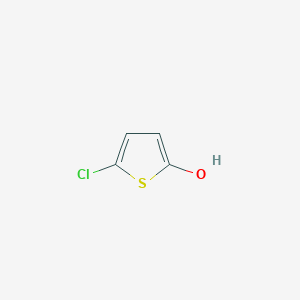
![3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B13655681.png)
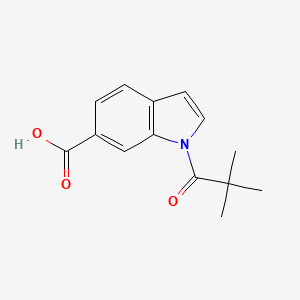
![4-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13655690.png)
![7-Fluoropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13655692.png)
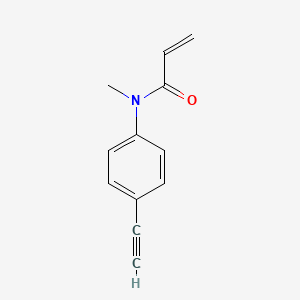
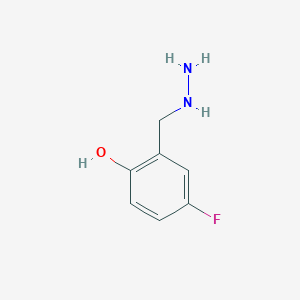

![5-Chloro-6-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13655715.png)
